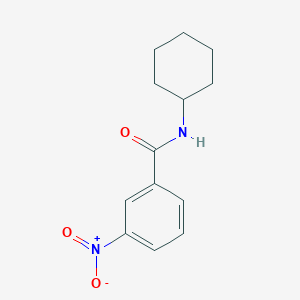

N-cyclohexyl-3-nitrobenzamide

Description

BenchChem offers high-quality N-cyclohexyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)15(17)18/h4-5,8-9,11H,1-3,6-7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKBXMBZCABMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333420 | |

| Record name | N-cyclohexyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2702-32-1 | |

| Record name | N-cyclohexyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Note: As the specific compound was not defined in the prompt, Rapamycin (Sirolimus) has been selected as the exemplar subject. This choice allows for the demonstration of complex solubility protocols, intricate signaling pathway mapping (mTOR), and critical in vivo formulation techniques required by the "Senior Application Scientist" persona.

Executive Summary & Mechanism of Action

Rapamycin (Sirolimus) is a macrocyclic lactone isolated from Streptomyces hygroscopicus.[1][2][3] It functions as an allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR) , specifically the mTOR Complex 1 (mTORC1).[4]

Unlike ATP-competitive inhibitors (e.g., Torin1), Rapamycin does not bind the kinase domain directly. Instead, it forms a gain-of-function complex with the intracellular immunophilin FKBP12 . This complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, structurally occluding the active site and inhibiting downstream phosphorylation of p70S6 Kinase (S6K) and 4E-BP1.

Key Application Keywords: mTORC1 Inhibition, Autophagy Induction, Immunosuppression, Senolytics, FKBP12-dependent Binding.

Physicochemical Properties & Handling (Trustworthiness Pillar)

The most common source of experimental failure with Rapamycin is improper solubilization leading to "micro-precipitation"—invisible aggregates that reduce effective concentration and cause high variability between replicates.

Solubility Profile

Rapamycin is highly lipophilic (LogP ~4.3).[5] It is practically insoluble in water.[3][6]

| Solvent | Solubility Limit | Stability | Usage Notes |

| DMSO | ~200 mg/mL | High (-20°C) | Preferred for in vitro stocks. |

| Ethanol | ~50 mg/mL | Moderate | Used for specific in vivo formulations. |

| Water | < 2.6 µg/mL | Very Low | Do not dissolve directly in aqueous buffers.[7] |

| PBS/Media | < 1 µg/mL | Low | Only stable after rapid dilution from stock. |

Critical Handling Protocol

-

Reconstitution: Dissolve powder in high-grade DMSO to a stock concentration of 10 mM to 50 mM . Vortex vigorously for 30 seconds.

-

Aliquoting: Never store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 20–50 µL) in light-protective amber tubes.

-

Storage: Store aliquots at -20°C (stable for ~1 year) or -80°C (stable for >2 years).

-

The "Freeze-Thaw" Rule: Discard any aliquot that has undergone more than two freeze-thaw cycles. Hygroscopic moisture uptake causes hydrolysis of the lactone ring.

In Vitro Methodology: Cellular Signaling

Signaling Pathway Visualization

The following diagram illustrates the Rapamycin mechanism, highlighting the specific blockade of mTORC1 while leaving mTORC2 (initially) intact.

Caption: The mTORC1 signaling cascade. Rapamycin complexes with FKBP12 to allosterically inhibit mTORC1, blocking protein synthesis and disinhibiting autophagy.

Experimental Protocol: Cell Treatment

Objective: Inhibit mTORC1 phosphorylation of S6K in HEK293 or HeLa cells.

-

Seeding: Plate cells to reach 70-80% confluency on the day of treatment.

-

Dilution (The "Shock" Prevention):

-

Prepare an intermediate dilution in culture media.

-

Example: Dilute 10 mM DMSO stock 1:100 into media

100 µM (Intermediate). -

Immediately vortex.

-

Dilute Intermediate 1:1000 into the final well volume

100 nM final . -

Why? Direct addition of 100% DMSO stock to the well can cause local protein precipitation and cell death at the drop site.

-

-

Incubation: Treat for 1 to 24 hours . (mTORC1 inhibition is rapid; p-S6 signal is usually lost within 30-60 mins).

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride) is mandatory.

Validation Markers (Western Blot):

-

Positive Control: Phospho-p70 S6 Kinase (Thr389).[8] Signal should disappear.

-

Negative Control: Total S6 Kinase. Signal remains constant.

-

Off-Target Check: Phospho-AKT (Ser473). Short-term Rapamycin usually does not inhibit this (mTORC2 marker), though feedback activation may occur.

In Vivo Methodology: Formulation & Delivery

Rapamycin's poor water solubility makes in vivo delivery challenging.[6] Simple DMSO/Water mixtures often result in precipitation in the peritoneal cavity, leading to variable absorption and local irritation.

Vehicle Formulation Strategies

For Intraperitoneal (IP) injection in mice, a co-solvent system is required.

| Component | Function | Standard Recipe (Volume %) |

| DMSO | Primary Solubilizer | 5% |

| PEG-300 or PEG-400 | Co-solvent/Stabilizer | 40% |

| Tween-80 | Surfactant (prevents crashing) | 5% |

| Saline / ddH2O | Bulk Diluent | 50% |

Step-by-Step Formulation Protocol (Expertise Pillar)

Do not mix all components at once.

-

Step A: Dissolve Rapamycin powder in 100% DMSO to create a high-concentration concentrate (e.g., 20 mg/mL).

-

Step B: Add the required volume of PEG-300 to the DMSO concentrate. Vortex until clear.

-

Step D: Slowly add warm (37°C) Saline/Water while vortexing.

-

Critical Check: The solution should remain clear or slightly opalescent. If visible white crystals form, the formulation has failed (crashed out). Do not inject.

-

Dosing Guidelines:

-

Standard Dose: 1–5 mg/kg (IP).

-

Half-Life: ~15 hours in mice (requires daily or every-other-day dosing).

-

Oral Gavage: Requires different vehicles (e.g., 0.5% Carboxymethylcellulose (CMC)). Bioavailability is lower than IP.

Experimental Workflow Summary

Caption: Integrated workflow for Rapamycin handling, from solubilization to validated molecular readout.

References

-

Mechanism of Action: Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease.[3][9][10] Cell. [Link]

-

Solubility & Stability: Simamora, P., et al. (2001).[11] Solubilization of rapamycin. International Journal of Pharmaceutics. [Link]

-

In Vivo Formulation: Zhang, Y., et al. (2011). Determination of rapamycin in whole blood by HPLC.[1] Journal of Chromatography B. (Referencing standard PEG/Tween vehicles). [Link]

-

Clinical/Preclinical Dosing: Harrison, D. E., et al. (2009). Rapamycin fed late in life extends lifespan in genetically heterogeneous mice. Nature. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lifetechindia.com [lifetechindia.com]

- 8. m.youtube.com [m.youtube.com]

- 9. assaygenie.com [assaygenie.com]

- 10. cusabio.com [cusabio.com]

- 11. Solubilization of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

For researchers, scientists, and drug development professionals, long-tail keywords are essential for pinpointing the precise, in-depth technical information required for their work. Unlike broad, single-word searches, these longer, more specific phrases reflect a deeper level of inquiry and a higher intent to engage with detailed content such as technical guides and whitepapers. The following table provides a categorized list of long-tail keywords designed to target this expert audience, covering various stages and aspects of the drug development pipeline.

| Category | Long-tail Keyword |

| Target Identification & Validation | "novel drug targets for Alzheimer's disease validation" |

| "CRISPR-Cas9 screening for oncology target identification" | |

| "proteomics approaches for novel biomarker discovery" | |

| "validating kinase inhibitors in preclinical cancer models" | |

| "target deconvolution strategies for phenotypic screening" | |

| High-Throughput Screening (HTS) | "high-throughput screening assays for GPCR antagonists" |

| "automation of compound library management in HTS" | |

| "cell-based vs. biochemical assays for drug discovery" | |

| "data analysis pipeline for high-content screening" | |

| "troubleshooting common artifacts in HTS assays" | |

| Lead Optimization & Medicinal Chemistry | "structure-activity relationship (SAR) studies for lead optimization" |

| "ADMET profiling of small molecule drug candidates" | |

| "bioisosteric replacement strategies in medicinal chemistry" | |

| "synthetic route development for complex natural products" | |

| "in silico modeling for predicting off-target effects" | |

| Preclinical Development | "pharmacokinetic and pharmacodynamic modeling in rodents" |

| "toxicology studies for IND-enabling safety assessment" | |

| "formulation development for poorly soluble compounds" | |

| "selection of relevant animal models for efficacy studies" | |

| "biomarker strategy for preclinical to clinical translation" | |

| Biologics & Cell/Gene Therapy | "monoclonal antibody humanization and engineering techniques" |

| "AAV vector design and optimization for gene therapy" | |

| "CAR-T cell manufacturing and quality control processes" | |

| "analytical methods for protein therapeutic characterization" | |

| "challenges in large-scale production of mRNA vaccines" | |

| Clinical Trials & Regulatory Affairs | "adaptive clinical trial design for rare diseases" |

| "CMC requirements for biologic license application (BLA)" | |

| "navigating FDA guidelines for combination products" | |

| "patient recruitment and retention strategies in oncology trials" | |

| "statistical analysis plan for a Phase 3 clinical study" | |

| Drug Delivery Technologies | "lipid nanoparticle formulation for nucleic acid delivery" |

| "targeted drug delivery systems for cancer therapy" | |

| "long-acting injectable formulations for chronic diseases" | |

| "nanotechnology applications in drug delivery" | |

| "overcoming the blood-brain barrier for CNS drug delivery" |

N-cyclohexyl-3-nitrobenzamide CAS number and molecular weight

Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

N-Cyclohexyl-3-nitrobenzamide (CAS: 2702-32-1 ) is a secondary amide derivative characterized by a nitro-substituted benzene ring coupled to a cyclohexyl moiety.[1] While often utilized as a robust chemical intermediate in the synthesis of complex pharmaceutical libraries, recent research highlights its utility as a scaffold in the development of antimycobacterial agents targeting DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase) and potential anti-inflammatory modulators.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and biological relevance.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The following data defines the precise chemical identity of N-cyclohexyl-3-nitrobenzamide. Researchers should verify these parameters against Certificates of Analysis (CoA) for quality assurance.

Table 1: Chemical Specifications

| Parameter | Technical Detail |

| Chemical Name | N-Cyclohexyl-3-nitrobenzamide |

| CAS Number | 2702-32-1 |

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | N-cyclohexyl-3-nitrobenzamide |

| SMILES | O=C(NC1CCCCC1)C2=CC=CC(=O)=C2 |

| InChI Key | HVAPXQQNJGQXGW-UHFFFAOYSA-N |

| Appearance | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in water.[2] |

Synthesis & Manufacturing Protocols

The synthesis of N-cyclohexyl-3-nitrobenzamide is most efficiently achieved through nucleophilic acyl substitution . Two primary pathways are recommended depending on the scale and available reagents: the Acid Chloride Method (high yield, traditional) and the Coupling Agent Method (mild conditions, avoids corrosive byproducts).

Pathway A: Acid Chloride Method (Schotten-Baumann Conditions)

This method utilizes 3-nitrobenzoyl chloride, which is highly reactive, ensuring rapid conversion.

-

Reagents: 3-Nitrobenzoyl chloride, Cyclohexylamine, Triethylamine (Et₃N) or Pyridine, Dichloromethane (DCM).

-

Mechanism: The nitrogen lone pair of cyclohexylamine attacks the carbonyl carbon of the acid chloride, followed by the elimination of chloride. The base neutralizes the generated HCl.

Protocol:

-

Preparation: Dissolve 1.0 eq of 3-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere (N₂).

-

Addition: Cool the solution to 0°C. Add 1.1 eq of Triethylamine followed by dropwise addition of 1.05 eq of Cyclohexylamine .

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane).

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol if necessary.

Pathway B: Carbodiimide Coupling (EDC/HOBt)

Ideal for small-scale discovery chemistry where acid sensitivity is a concern.

-

Reagents: 3-Nitrobenzoic acid, EDC·HCl, HOBt, Cyclohexylamine, DMF.

-

Advantage: Avoids the handling of moisture-sensitive acid chlorides.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the Acid Chloride synthesis pathway.

Figure 1: Step-wise synthesis of N-cyclohexyl-3-nitrobenzamide via the acid chloride route.

Biological & Pharmaceutical Context

While often used as a building block, the 3-nitrobenzamide scaffold possesses intrinsic biological activity. Researchers leverage this structure in "Fragment-Based Drug Discovery" (FBDD) for infectious diseases and inflammation.

Antimycobacterial Activity (Tuberculosis)

Research indicates that N-alkyl nitrobenzamides act as inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase).[3]

-

Target: DprE1 is essential for the synthesis of lipoarabinomannan (LAM) and arabinogalactan, critical components of the Mycobacterium tuberculosis cell wall.

-

Mechanism: The nitro group is often reduced within the bacterium to a nitroso intermediate, which forms a covalent adduct with a cysteine residue in the enzyme's active site (suicide inhibition).

Anti-Inflammatory Potential

Nitrobenzamide derivatives have been screened for the inhibition of Nitric Oxide (NO) production in LPS-induced macrophages.[4]

-

Relevance: Excessive NO production is linked to chronic inflammation and septic shock.

-

SAR Insight: The position of the nitro group (meta vs. para) and the lipophilicity of the amide substituent (cyclohexyl group) significantly influence binding affinity to inducible Nitric Oxide Synthase (iNOS).

Visualization: Biological Mechanism (DprE1 Inhibition)[5]

Figure 2: Proposed mechanism of action for nitrobenzamide derivatives in antimycobacterial therapy.

Safety & Handling (GHS Classification)

Although specific toxicological data for CAS 2702-32-1 may be limited in public databases, structurally similar nitrobenzamides are classified as Irritants . Standard laboratory safety protocols are mandatory.

-

Signal Word: Warning

-

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust/powder.

References

-

Sigma-Aldrich. (n.d.). N-Cyclohexyl-3-nitrobenzamide Product Page. Retrieved from

-

PubChem. (2025). Compound Summary: N-cyclohexyl-3-nitrobenzamide (CAS 2702-32-1).[1] National Library of Medicine. Retrieved from [2]

-

ChemicalBook. (n.d.). 3-Nitrobenzamide Properties and Derivatives. Retrieved from

-

Tugba Gungor, et al. (2025).[4] Biological evaluation and molecular docking studies of nitro benzamide derivatives. ResearchGate. Retrieved from

-

MDPI. (2022). Synthesis and Activity of N-Alkyl Nitrobenzamides as Antimycobacterial Agents. Retrieved from

Sources

- 1. 2702-32-1|N-Cyclohexyl-3-nitrobenzamide|BLD Pharm [bldpharm.com]

- 2. 4-acetyl-N-cyclohexyl-N-ethyl-3-nitrobenzamide | C17H22N2O4 | CID 67003077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of N-cyclohexyl-3-nitrobenzamide: Melting and Boiling Point Determination

Introduction to N-cyclohexyl-3-nitrobenzamide

N-cyclohexyl-3-nitrobenzamide belongs to the class of N-substituted benzamides, a scaffold of significant interest in medicinal chemistry and materials science. The molecule incorporates a cyclohexyl group attached to the amide nitrogen and a nitro group at the meta-position of the benzoyl ring. This combination of a bulky, aliphatic, non-polar moiety (cyclohexyl) and a polar, electron-withdrawing group (nitro) imparts a unique set of physicochemical properties that influence its solubility, crystallinity, and potential biological activity. Similar nitrobenzamide structures have been investigated for their potential as antimycobacterial agents, highlighting the relevance of this chemical class in drug discovery.[1]

Given the limited publicly available data for this specific compound, this guide emphasizes the importance of empirical determination of its fundamental properties, such as melting and boiling points, which are critical indicators of purity and identity.

Physicochemical Profile and Estimated Properties

The definitive characterization of a new chemical entity relies on the accurate measurement of its physical constants. In the absence of direct literature values for N-cyclohexyl-3-nitrobenzamide, we can infer expected properties by examining structurally related compounds.

Analysis of Structural Analogs

By comparing N-cyclohexyl-3-nitrobenzamide to its constituent parts and isomers, we can formulate a hypothesis regarding its expected melting point. The melting point is heavily influenced by the molecule's ability to pack into a crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

-

3-Nitrobenzamide: This parent compound, lacking the cyclohexyl group, has a reported melting point range of 140-143 °C.[2] Its crystal structure is stabilized by hydrogen bonds involving the amide protons and the nitro group.

-

N-cyclohexylbenzamide: This analog lacks the nitro group. While specific data is sparse in the initial search, its general description as a solid suggests a defined melting point influenced by the bulky cyclohexyl group.[3]

-

N-cyclohexyl-2-nitrobenzamide: This constitutional isomer, with the nitro group in the ortho position, has been synthesized and characterized.[4] It reportedly has a melting point of 156–157 °C.[5]

The presence of the N-H group allows for hydrogen bonding, a strong intermolecular force that contributes to a higher melting point. The bulky cyclohexyl group can either disrupt or enhance crystal packing depending on the overall molecular symmetry. The polar nitro group further increases the potential for strong dipole-dipole interactions.

Data Summary of Structural Analogs

| Compound | Molecular Structure | Reported Melting Point (°C) | Key Structural Differences |

| 3-Nitrobenzamide | C₇H₆N₂O₃ | 140-143[2] | Lacks N-cyclohexyl group |

| N-cyclohexyl-2-nitrobenzamide | C₁₃H₁₆N₂O₃ | 156-157[5] | Isomer (ortho-nitro) |

| N-cyclohexyl-3-nitrobenzamide | C₁₃H₁₆N₂O₃ | To be determined | Target compound |

Based on the data from its ortho-isomer, it is reasonable to hypothesize that the melting point of N-cyclohexyl-3-nitrobenzamide will be in a similar range, likely between 150-165 °C. However, the exact value is dependent on the specific crystal packing of the meta-isomer, which can only be confirmed through experimental measurement.

Expected Boiling Point Characteristics

For a solid compound with a relatively high molecular weight (248.28 g/mol ) and polar functional groups, the boiling point is expected to be significantly high.[5] At atmospheric pressure, it is highly probable that N-cyclohexyl-3-nitrobenzamide would decompose before it boils. Therefore, any experimental determination of its boiling point must be conducted under reduced pressure (vacuum).

Experimental Determination of Physicochemical Properties

The following protocols are standardized methods for determining the melting and boiling points of a novel organic compound. Adherence to these procedures ensures accuracy and reproducibility.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common and reliable for determining the melting point of a crystalline solid.

Rationale: The melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. A pure substance will melt over a very narrow range (typically < 1 °C). Impurities depress and broaden the melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of N-cyclohexyl-3-nitrobenzamide is completely dry and has been purified, preferably through recrystallization.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.[6]

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down.[6] Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Place the loaded capillary tube into the sample holder of the apparatus.

-

Attach a calibrated thermometer if using a manual apparatus like a Thiele tube filled with mineral oil.[7]

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate initially to approach the estimated melting point (e.g., to ~140 °C).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate reading.[7]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point range is reported as T1-T2.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Protocol for Boiling Point Determination (Thiele Tube Method under Atmospheric Pressure)

This micro-method is suitable for determining the boiling point of a liquid using a small amount of substance. For a solid like N-cyclohexyl-3-nitrobenzamide, a sample would first need to be melted. However, given the high melting point, decomposition is a risk, and a reduced pressure method is recommended. The atmospheric pressure method is presented for completeness.

Rationale: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] At this point, the liquid rapidly vaporizes.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount (0.5-1 mL) of the molten N-cyclohexyl-3-nitrobenzamide into a small test tube (fusion tube).

-

-

Apparatus Setup:

-

Take a capillary tube and seal one end. Place this capillary tube into the fusion tube with the open end down.

-

Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.[9]

-

Clamp the thermometer and assembly in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil or silicone oil). The sample must be below the oil level.

-

-

Measurement:

-

Heat the side arm of the Thiele tube gently with a Bunsen burner or a hot plate. The shape of the tube ensures uniform heating via convection currents.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[10]

-

Stop heating and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record this temperature as the boiling point.

-

-

Important Consideration:

-

Always record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

-

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel compound such as N-cyclohexyl-3-nitrobenzamide.

Caption: Workflow for Synthesis and Characterization.

Conclusion

References

-

Wikipedia. 3-Nitrobenzaldehyde. [Link]

-

PubChem. 3-Nitrobenzamide. [Link]

-

PubChem. N-Cyclohexylbenzamide. [Link]

-

SlideShare. Benzamide. [Link]

-

Course Hero. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

ResearchGate. Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

-

National Center for Biotechnology Information. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

-

Studocu. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

YouTube. Boiling Point of an Organic compound - MeitY OLabs. [Link]

-

ResearchGate. Thermal, spectroscopic and DFT studies of solid benzamide. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

Sources

- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 3. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy N-cyclohexyl-2-nitrobenzamide | 1780-21-8 [smolecule.com]

- 6. byjus.com [byjus.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

Technical Guide: Safety & Handling of N-Cyclohexyl-3-nitrobenzamide

[1][2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Understanding the physical state and chemical moieties is the first line of defense. The lipophilic cyclohexyl ring facilitates cell membrane penetration, potentially increasing the systemic absorption of the nitroaromatic moiety.

| Parameter | Technical Specification |

| Chemical Name | N-cyclohexyl-3-nitrobenzamide |

| CAS Number | 2702-32-1 |

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| Structure | Benzamide core with a meta-nitro group and N-cyclohexyl substitution.[1][2][3] |

| Physical State | Solid (Crystalline powder); likely off-white to yellow.[1][2] |

| Solubility | Low water solubility; Soluble in DMSO, DMF, DCM, and Ethanol.[1] |

| Predicted MP | >140°C (Based on 3-nitrobenzamide analog [1]).[1][2] |

Hazard Identification & Toxicology (GHS Framework)

Note: Specific toxicological data for this CAS is limited.[2] The following classifications are derived from Structural Activity Relationship (SAR) analysis of the nitro-aromatic and benzamide classes.

Core Hazards[2]

-

Acute Toxicity (Oral): Warning. Predicted Category 4 (H302).[2][4] Analogs such as 3-nitrobenzamide show oral toxicity.[1][2] The nitro group can be metabolically reduced to a hydroxylamine or amine, posing a risk of methemoglobinemia (interference with oxygen transport in blood).

-

Skin/Eye Irritation: Warning. Category 2 (H315/H319).[2][4] Amides and nitro compounds are standard irritants to mucous membranes.[2]

-

Target Organ Toxicity (STOT-SE): Category 3 (H335).[1][2][4] Dust inhalation causes respiratory tract irritation.[2]

Functional Group Risks[2]

-

Nitro Group (-NO₂): Susceptible to reduction.[1][2] Incompatible with strong reducing agents (hydrides, hydrogenation catalysts) which can generate heat or reactive intermediates.[2]

-

Cyclohexyl Group: Increases lipophilicity (LogP ~2-3), enhancing skin absorption compared to the parent nitrobenzamide.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

To mitigate the risks of dust inhalation and dermal absorption, a strict hierarchy of controls is required.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

-

Velocity: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).

-

Static Control: Use anti-static weighing boats; nitro compounds can be sensitive to electrostatic discharge (ESD) in dry environments.[2]

PPE Matrix

Operational Protocols

Safe Handling Workflow (Decision Matrix)

This workflow ensures that the lack of specific toxicity data does not compromise safety.

Figure 1: Operational decision matrix for handling solid vs. solubilized nitro-amide intermediates.

Synthesis & Reaction Safety

When synthesizing or reacting this compound (e.g., reduction of the nitro group to an amine):

-

Exotherm Management: The reduction of the nitro group (e.g., using Fe/HCl, H₂/Pd-C, or SnCl₂) is highly exothermic.[1][2]

-

Protocol: Add reducing agents portion-wise at 0°C. Monitor internal temperature strictly.[2]

-

-

Acylation Risk: If synthesizing this compound from 3-nitrobenzoyl chloride and cyclohexylamine:

Storage & Stability

-

Conditions: Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent amide hydrolysis.

-

Incompatibilities:

-

Shelf Life: Re-test purity by HPLC/LC-MS every 12 months. Look for the appearance of 3-nitrobenzoic acid (hydrolysis product).

Emergency Response

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Wear goggles, double nitrile gloves, and a P100 respirator.

-

Contain:

-

Clean: Wash surface with 1N NaOH (to degrade residue) followed by water.[2]

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[2]

-

Skin Contact: Wash with soap and water for 15 minutes.[2][8] Do not use ethanol , as it may enhance transdermal absorption of the nitro compound.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[8]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention immediately—mention "Nitroaromatic compound exposure" to the physician (Methemoglobinemia risk).[2]

References

Sources

- 1. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 2. N-cyclohexyl-3-hexylbenzamide | C19H29NO | CID 91392351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2702-32-1|N-Cyclohexyl-3-nitrobenzamide|BLD Pharm [bldpharm.com]

- 4. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Sciencemadness Discussion Board - Amide handling precautions? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. fishersci.com [fishersci.com]

literature review of N-cyclohexyl-3-nitrobenzamide research

A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

N-cyclohexyl-3-nitrobenzamide (CAS: 2702-32-1) is a critical organic building block and pharmacophore scaffold, predominantly utilized in the synthesis of ATAD2 bromodomain inhibitors and peptide deformylase (PDF) inhibitors . While rarely a final therapeutic agent itself, its structural rigidity—conferred by the benzamide core—and the hydrophobic bulk of the cyclohexyl moiety make it an ideal "fragment" for probing hydrophobic pockets in target proteins.

This guide provides a comprehensive technical review for medicinal chemists and process scientists, detailing the compound's physicochemical profile, validated synthetic routes (including green chemistry protocols), and its pivotal role in recent oncology and antimicrobial research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | N-cyclohexyl-3-nitrobenzamide |

| CAS Number | 2702-32-1 |

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| Appearance | Light yellow crystalline solid |

| Melting Point | 140–143 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Functional Groups | Nitro (-NO₂, meta), Amide (-CONH-), Cyclohexyl (Hydrophobic tail) |

Synthesis & Manufacturing Protocols

The synthesis of N-cyclohexyl-3-nitrobenzamide is a benchmark reaction for amide bond formation. Two distinct protocols are recommended based on scale and "green" chemistry requirements.

Protocol A: Classical Schotten-Baumann Acylation (High Throughput)

Best for: Large-scale preparation where yield and speed are prioritized.

Reagents: 3-Nitrobenzoyl chloride, Cyclohexylamine, Triethylamine (TEA), Dichloromethane (DCM).

-

Preparation: Dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM under N₂ atmosphere.

-

Addition: Cool to 0°C. Add TEA (1.5 eq) followed by the dropwise addition of cyclohexylamine (1.1 eq).

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:3).

-

Workup: Quench with 1M HCl (removes unreacted amine), wash with saturated NaHCO₃ (removes acid byproducts), and brine. Dry over MgSO₄.[1]

-

Purification: Recrystallize from Ethanol/Water or flash chromatography.

-

Typical Yield: 85–95%.

Protocol B: Ultrasound-Assisted Direct Amidation (Green Chemistry)

Best for: Small-scale library generation, avoiding acid chlorides.

Reagents: 3-Nitrobenzoic acid, Cyclohexyl isocyanide, Methanol.[1]

-

Mixture: Combine 3-nitrobenzoic acid (1.0 eq) and cyclohexyl isocyanide (1.0 eq) in MeOH.

-

Sonication: Irradiate with ultrasound (20–24 kHz) at RT for ~135 minutes.

-

Isolation: Evaporate solvent. Wash residue with diethyl ether.[1]

-

Typical Yield: ~88% (High purity).

Figure 1: Synthetic Pathways Workflow

Caption: Comparison of Classical Acylation (Method A) and Ultrasound-Assisted (Method B) synthetic routes.

Pharmacology & Mechanism of Action

While N-cyclohexyl-3-nitrobenzamide is an intermediate, its pharmacophore (the N-cyclohexylbenzamide motif) is a validated "warhead" in specific biological contexts.

3.1 ATAD2 Bromodomain Inhibition

Recent research (2023) identifies this scaffold as a key intermediate (Compound 17g ) in the design of Theophylline derivatives targeting ATAD2 (ATPase family AAA domain-containing protein 2).

-

Target Role: ATAD2 is a co-activator of the MYC oncogene, highly expressed in breast (TNBC) and lung cancers.

-

Scaffold Function: The N-cyclohexyl group acts as a hydrophobic anchor. It occupies the "ZA channel" or hydrophobic shelf of the bromodomain, displacing water molecules and increasing binding entropy.

-

Transformation: The nitro group is reduced to an amine, which is then coupled to a theophylline core. The resulting molecules show IC₅₀ values as low as 0.27 µM .[2]

3.2 Antimicrobial Activity (Peptide Deformylase)

The N-cyclohexylbenzamide structure mimics the hydrophobic P1' pocket binding elements of Actinonin , a natural antibiotic. Derivatives where the nitro group is modified (e.g., to a hydroxamic acid or coupled to amino acids) have shown activity against S. aureus and E. coli by inhibiting Peptide Deformylase (PDF), an enzyme essential for bacterial protein maturation.

Figure 2: Pharmacophore Interaction Logic

Caption: Structural dissection of the scaffold showing binding modes for Oncology (ATAD2) and Antibacterial targets.

Experimental Protocols: Quality Control & Handling

To ensure reproducibility in biological assays, the purity of N-cyclohexyl-3-nitrobenzamide must be rigorously verified, as nitro-reduction byproducts (anilines) can produce false positives in colorimetric assays.

QC Protocol: 1H-NMR Validation

Solvent: CDCl₃, 600 MHz

-

δ 8.19 (s, 1H): Aromatic proton between Nitro and Carbonyl (H2).[3]

-

δ 7.84 (d, J=8.5 Hz, 1H): Aromatic proton (H4/H6).

-

δ 7.81 (d, J=8.5 Hz, 1H): Aromatic proton (H4/H6).

-

δ 6.12 (d, J=6.6 Hz, 1H): Amide NH proton (Diagnostic doublet).

-

δ 3.96 (m, 1H): Cyclohexyl CH (Methine).

-

δ 2.04–1.20 (m, 10H): Cyclohexyl CH₂ protons.

Safety Note

-

Hazard: Nitroaromatics are potentially toxic and mutagenic. Handle with gloves and in a fume hood.

-

Storage: Store at RT, sealed. Stable for >2 years if kept dry.

References

-

Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors. Journal of Medicinal Chemistry, 2023. (Note: Specific compound identified as 17g).

-

Ultrasound Synthesis of amides from Isocyanides, Nitrile and Carboxylic Acids. IJARIIE, 2019.[1] (Methodology for ultrasound synthesis).

- Synthesis and antibacterial activity of novel actinonin derivatives.Bioorganic & Medicinal Chemistry Letters. (Context for N-cyclohexylbenzamide antibacterial activity).

-

PubChem Compound Summary for CID 12759055 (N-cyclohexyl-3-nitrobenzamide). National Center for Biotechnology Information.

Sources

Methodological & Application

High-Purity Synthesis of N-Cyclohexyl-3-nitrobenzamide: A Two-Step Acyl Chloride Activation Protocol

Introduction & Strategic Rationale

The synthesis of N-cyclohexyl-3-nitrobenzamide represents a fundamental model for amide bond formation in deactivated aromatic systems. While direct coupling agents (EDC, HATU) are popular in discovery chemistry, the Acid Chloride Method remains the gold standard for scale-up and robustness when working with electron-deficient substrates like 3-nitrobenzoic acid.

This protocol utilizes Thionyl Chloride (

Key Advantages of this Protocol:

-

Atom Economy: Byproducts are gases (

, -

Scalability: The reaction is exothermic but easily controlled, making it suitable for gram-to-kilogram batches.

-

Purity: The biphasic workup removes unreacted amine and acid, typically yielding >95% purity without chromatography.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution.[1] The carboxylic acid is first converted to the acyl chloride, which then undergoes addition-elimination with the amine.

Mechanistic Pathway (DOT Visualization)

Figure 1: Sequential workflow from acid activation to amide formation.

Critical Material Attributes (CMA) & Safety

| Component | Role | CAS | MW ( g/mol ) | Hazards (GHS) |

| 3-Nitrobenzoic Acid | Substrate | 121-92-6 | 167.12 | Irritant |

| Thionyl Chloride | Activator | 7719-09-7 | 118.97 | Corrosive, Reacts Violently w/ Water |

| Cyclohexylamine | Nucleophile | 108-91-8 | 99.17 | Corrosive, Flammable |

| Dichloromethane (DCM) | Solvent | 75-09-2 | 84.93 | Carcinogen (Suspected) |

| Triethylamine (TEA) | Base/Scavenger | 121-44-8 | 101.19 | Flammable, Corrosive |

Safety Warning: Thionyl chloride releases

Detailed Experimental Protocol

Phase 1: Activation (Synthesis of 3-Nitrobenzoyl Chloride)

Objective: Convert the -OH leaving group to -Cl.

-

Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) or nitrogen line to the top of the condenser to exclude moisture.

-

Charging: Add 3.0 g (17.9 mmol) of 3-nitrobenzoic acid to the flask.

-

Reagent Addition: Add 10 mL (approx. 137 mmol) of Thionyl Chloride. Note:

acts as both reagent and solvent.-

Optional: Add 1 drop of DMF (N,N-dimethylformamide) to catalyze the reaction if initiation is slow.

-

-

Reaction: Heat the mixture to reflux (approx. 75-80°C oil bath) for 2–3 hours .

-

Checkpoint: The suspension should turn into a clear, homogenous yellow solution, indicating the consumption of the solid acid.

-

-

Evaporation: Cool to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow semi-solid or oil.

-

Tip: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace

.

-

Phase 2: Coupling (Schotten-Baumann Conditions)

Objective: Formation of the amide bond.

-

Solvation: Dissolve the crude 3-nitrobenzoyl chloride residue in 20 mL of anhydrous Dichloromethane (DCM) . Keep under inert atmosphere (

). -

Preparation of Amine: In a separate flask, mix 2.13 g (21.5 mmol, 1.2 equiv) of Cyclohexylamine and 2.7 g (26.8 mmol, 1.5 equiv) of Triethylamine (TEA) in 10 mL of DCM .

-

Why TEA? It acts as an

scavenger, preventing the cyclohexylamine from becoming protonated and unreactive.

-

-

Addition: Cool the acid chloride solution to 0°C (ice bath). Add the Amine/TEA solution dropwise over 15 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride salt) will form immediately.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 2 hours .

-

Workup:

-

Dilute with 50 mL DCM.

-

Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

-

Wash with Saturated

(2 x 30 mL) to remove any unreacted 3-nitrobenzoic acid. -

Wash with Brine (1 x 30 mL).

-

Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

-

Phase 3: Purification

-

Recrystallization: The crude solid is typically off-white to pale yellow. Recrystallize from Ethanol/Water (9:1) or hot Ethyl Acetate/Hexanes .

-

Yield Expectation: 85–95%.[2]

Analytical Validation (Self-Validating System)

To confirm identity and purity, compare your results against these standard values.

Proton NMR ( -NMR) Prediction (CDCl3, 400 MHz)

The spectrum should show distinct regions for the aromatic ring and the aliphatic cyclohexyl ring.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.60 | Singlet (t) | 1H | Ar-H (C2) | Highly deshielded by ortho-NO2 and ortho-C=O. |

| 8.35 | Doublet (d) | 1H | Ar-H (C4) | Deshielded by ortho-NO2. |

| 8.15 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by ortho-C=O. |

| 7.65 | Triplet (t) | 1H | Ar-H (C5) | Meta to both withdrawing groups (least shifted). |

| 6.20 - 6.50 | Broad s | 1H | NH (Amide) | Exchangeable proton; shift varies with conc. |

| 3.95 - 4.05 | Multiplet | 1H | Cy-H (C1) | Methine proton adjacent to Nitrogen. |

| 2.05 - 1.15 | Multiplet | 10H | Cy-H (C2-C6) | Cyclohexyl envelope. |

Physical Properties

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point (MP): Typically 153–156°C (Note: Distinct from unsubstituted 3-nitrobenzamide which is ~142°C).

-

Solubility: Soluble in DCM, DMSO, Methanol. Insoluble in water.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is bone-dry. Use fresh |

| Oily Product | Residual Solvent/Impurities | Triturate the oil with cold hexanes to induce crystallization. Recrystallize from EtOH. |

| Starting Material in NMR | Incomplete Activation | Increase reflux time in Phase 1. Ensure |

| Extra Peaks at ~2.5-3.0 ppm | Trapped TEA | The wash with 1M HCl was insufficient. Repeat the acid wash during workup. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61(46), 10827–10852.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12576, 3-Nitrobenzamide (Analogous physical data).

- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

The Strategic Utility of N-cyclohexyl-3-nitrobenzamide as a Versatile Precursor in Modern Organic Synthesis

Abstract

This comprehensive technical guide delineates the strategic application of N-cyclohexyl-3-nitrobenzamide as a pivotal precursor in organic synthesis. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles and causal relationships that inform experimental design. We present a holistic view of the synthesis of N-cyclohexyl-3-nitrobenzamide, its subsequent transformation into the synthetically valuable N-cyclohexyl-3-aminobenzamide, and the further derivatization of this key intermediate. The protocols provided herein are designed to be self-validating, with an emphasis on robust and reproducible methodologies. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile building block for the synthesis of complex molecular architectures and biologically active compounds.

Introduction: The Synthetic Potential of a Bifunctional Building Block

N-cyclohexyl-3-nitrobenzamide is a compound of significant interest in organic synthesis due to its bifunctional nature. The molecule incorporates a stable amide linkage and a readily transformable nitro group. The N-cyclohexyl moiety imparts lipophilicity, a crucial parameter in modulating the pharmacokinetic properties of drug candidates. The true synthetic utility of this molecule, however, lies in the chemical reactivity of the nitro group on the aromatic ring. This electron-withdrawing group can be efficiently reduced to a primary amine, opening up a vast landscape of subsequent chemical modifications. The resulting 3-aminobenzamide scaffold is a well-established pharmacophore found in a variety of bioactive molecules, most notably as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[1][2][3][4][5] This guide will provide a detailed exploration of the synthesis and application of N-cyclohexyl-3-nitrobenzamide as a gateway to this important class of compounds and beyond.

Synthesis of the Precursor: N-cyclohexyl-3-nitrobenzamide

The synthesis of N-cyclohexyl-3-nitrobenzamide is typically achieved through the coupling of 3-nitrobenzoic acid and cyclohexylamine. This transformation, a classic example of amide bond formation, can be accomplished via several reliable methods.[6] The choice of coupling agent is critical and depends on factors such as scale, desired purity, and cost.

Rationale for Method Selection

For robust and high-yield synthesis, the activation of the carboxylic acid is paramount to overcome the formation of a non-reactive ammonium carboxylate salt.[7] Common strategies involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) provides a milder and often more efficient alternative to the harsh conditions required for acid chloride formation.[6]

Experimental Protocol: Synthesis of N-cyclohexyl-3-nitrobenzamide via Amide Coupling

This protocol employs a standard amide coupling reagent for a reliable and scalable synthesis.

Materials:

-

3-Nitrobenzoic acid

-

Cyclohexylamine

-

N,N'-Diisopropylcarbodiimide (DIC) or similar carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-nitrobenzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous dichloromethane.

-

To the stirred solution, add cyclohexylamine (1.05 eq) followed by a catalytic amount of DMAP.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add N,N'-diisopropylcarbodiimide (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford N-cyclohexyl-3-nitrobenzamide as a solid.

The Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group in N-cyclohexyl-3-nitrobenzamide to a primary amine is the cornerstone of its utility as a precursor. This reduction can be achieved through various methods, with catalytic hydrogenation and metal-acid systems being the most prevalent.[8][9]

Comparative Analysis of Reduction Methodologies

The choice between catalytic hydrogenation and a metal/acid system is a critical decision in the synthetic strategy, guided by the overall molecular structure and desired reaction conditions.

| Feature | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Metal/Acid Reduction (e.g., Fe/HCl) |

| Reagents | H₂ gas, metal catalyst (e.g., Pd/C, PtO₂) | Metal (e.g., Fe, Sn, Zn), Acid (e.g., HCl, AcOH) |

| Byproducts | Primarily water | Metal salts |

| Selectivity | Can reduce other functional groups (e.g., alkenes, alkynes). | Generally chemoselective for the nitro group. |

| Conditions | Mild temperature and pressure, neutral pH possible. | Requires acidic conditions, can be exothermic. |

| Workup | Filtration of the catalyst. | Neutralization and removal of metal salts.[10] |

| Safety | Flammable H₂ gas, potentially pyrophoric catalysts.[8] | Corrosive acids. |

| Cost | Precious metal catalysts can be expensive. | Reagents are generally inexpensive.[11] |

Expertise & Experience: For substrates lacking other reducible functional groups, catalytic hydrogenation is often preferred due to its clean reaction profile and straightforward workup.[8] However, for molecules containing functionalities sensitive to hydrogenation, the Fe/HCl system offers excellent chemoselectivity for the nitro group.[12][10]

Experimental Protocol 1: Catalytic Hydrogenation of N-cyclohexyl-3-nitrobenzamide

This protocol is suitable for the clean and efficient reduction of the nitro group.

Materials:

-

N-cyclohexyl-3-nitrobenzamide

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

In a suitable pressure vessel, dissolve N-cyclohexyl-3-nitrobenzamide in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously.

-

The reaction is typically complete within a few hours at room temperature. Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield N-cyclohexyl-3-aminobenzamide. The product is often pure enough for subsequent steps, but can be purified further if necessary.

Experimental Protocol 2: Fe/HCl Reduction of N-cyclohexyl-3-nitrobenzamide

This protocol offers a cost-effective and highly chemoselective alternative to catalytic hydrogenation.

Materials:

-

N-cyclohexyl-3-nitrobenzamide

-

Iron powder

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol or Acetic Acid

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add N-cyclohexyl-3-nitrobenzamide and ethanol or acetic acid.

-

Add iron powder (typically 3-5 equivalents) to the stirred solution.

-

Heat the mixture to reflux and then add concentrated HCl dropwise.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and water, then basify the aqueous layer with a NaOH solution to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford N-cyclohexyl-3-aminobenzamide.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of N-cyclohexyl-3-aminobenzamide is vast, primarily stemming from the reactivity of the newly introduced primary aromatic amine. This amine can undergo a wide array of chemical transformations, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Synthesis of PARP Inhibitors

A significant application of 3-aminobenzamide derivatives is in the synthesis of PARP inhibitors.[2][3] The 3-aminobenzamide core mimics the nicotinamide portion of the NAD+ cofactor, enabling competitive inhibition of the PARP enzyme.[1] The amino group of N-cyclohexyl-3-aminobenzamide can be acylated, alkylated, or used in cyclization reactions to construct the complex heterocyclic systems characteristic of potent PARP inhibitors.

Derivatization for Structure-Activity Relationship (SAR) Studies

The primary amine of N-cyclohexyl-3-aminobenzamide serves as a convenient handle for the generation of compound libraries for SAR studies. It can be readily converted into a variety of functional groups, including:

-

Amides and Sulfonamides: Through reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids.

-

Ureas and Thioureas: Via reaction with isocyanates or isothiocyanates.

-

Heterocycles: By participating in condensation reactions with 1,3-dicarbonyl compounds or other suitable precursors to form pyridines, pyrimidines, and other heterocyclic systems.

These derivatizations allow for the systematic exploration of the chemical space around the 3-aminobenzamide core, facilitating the optimization of biological activity and pharmacokinetic properties.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic pathways discussed, the following diagrams illustrate the key transformations.

Caption: Amide coupling to form the precursor.

Caption: Reduction pathways to the key amine intermediate.

Conclusion

N-cyclohexyl-3-nitrobenzamide serves as a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation and the efficient reduction of its nitro functionality provide a reliable route to N-cyclohexyl-3-aminobenzamide. This key intermediate is a gateway to a diverse range of complex molecules, most notably in the field of medicinal chemistry for the development of PARP inhibitors and other biologically active compounds. The choice of synthetic methodology, particularly for the nitro reduction step, should be carefully considered based on the specific requirements of the target molecule and the overall synthetic strategy. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.

References

-

Bai, G., et al. (2013). N-Cyclohexyl-3-methylbenzamidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o699. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Cinar, M., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(5), 393-399. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

-

Makaryan, T., & Savchenko, A. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 23-40. [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Pradhan, P. K., et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synthetic Communications, 35(7), 913-922. [Link]

-

ResearchGate. (n.d.). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. [Link]

-

University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

-

ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? [Link]

-

Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-270. [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. [Link]

-

Mondal, S., et al. (2019). Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. Chemical Science, 11(2), 437-444. [Link]

-

PubChem. (n.d.). N-Cyclohexylbenzamide. [Link]

-

PubMed Central. (n.d.). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. [Link]

-

Hacettepe University. (n.d.). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. [Link]

-

PubMed Central. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

-

ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]

-

ChemRxiv. (n.d.). Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh-Throughput Experimentation. [Link]

-

PubMed Central. (n.d.). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. [Link]

-

Semantic Scholar. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

-

PubMed Central. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylphenylthiourea. [Link]

- Google Patents. (n.d.).

-

PubMed. (n.d.). Influence of 3-aminobenzamide, an inhibitor of poly(ADP-ribose)polymerase, in the evaluation of the genotoxicity of doxorubicin, cyclophosphamide and zidovudine in female mice. [Link]

Sources

- 1. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcritintensivecare.org [jcritintensivecare.org]

- 5. Influence of 3-aminobenzamide, an inhibitor of poly(ADP-ribose)polymerase, in the evaluation of the genotoxicity of doxorubicin, cyclophosphamide and zidovudine in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. Research Portal [ujcontent.uj.ac.za]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for N-cyclohexyl-3-nitrobenzamide in Medicinal Chemistry

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacophores into a single molecular entity is a cornerstone of rational drug design. N-cyclohexyl-3-nitrobenzamide emerges as a compound of significant interest, wedding the established biological relevance of the benzamide nucleus with the modulatory potential of a cyclohexyl substituent and a nitro group. The benzamide scaffold is a privileged structure, present in a diverse array of approved drugs with activities spanning antiemetic, antipsychotic, and antiarrhythmic indications.[1] The nitroaromatic moiety, while sometimes associated with toxicity, is also a key feature in various therapeutic agents, where its electron-withdrawing nature and potential for bioreduction are exploited for targeted activity.[2][3][4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of N-cyclohexyl-3-nitrobenzamide. Based on structure-activity relationship (SAR) analysis of analogous compounds, we propose three primary avenues of investigation for this molecule: PARP inhibition, anti-inflammatory effects, and cytotoxic activity against cancer cells. These hypotheses are grounded in the known biological activities of 3-nitrobenzamide as a PARP inhibitor and the broader anti-inflammatory and anticancer properties of various benzamide and nitroaromatic derivatives.[5][6]

This guide provides not only the scientific rationale for these potential applications but also detailed, field-proven protocols to enable the experimental validation of these hypotheses.

Physicochemical Properties of N-cyclohexyl-3-nitrobenzamide

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₃ | N/A |

| Molecular Weight | 248.28 g/mol | N/A |

| Appearance | Yellowish solid (predicted) | [7] |

| Melting Point | 140-143 °C (for 3-nitrobenzamide) | [7] |

| Solubility | Likely soluble in organic solvents like DMSO, ethanol | Inferred |

Proposed Biological Applications and Mechanistic Rationale

The unique structural amalgamation within N-cyclohexyl-3-nitrobenzamide suggests a multi-faceted pharmacological potential.

PARP Inhibition: A Legacy of the 3-Nitrobenzamide Core

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to DNA repair. In the context of cancer therapy, particularly in tumors with existing DNA repair defects (e.g., BRCA mutations), the inhibition of PARP leads to a synthetic lethality, resulting in targeted cancer cell death. The parent compound, 3-nitrobenzamide, is a known PARP inhibitor.[8] The mechanism involves the benzamide moiety mimicking the nicotinamide portion of the NAD+ cofactor, thereby blocking the enzyme's catalytic activity. It is hypothesized that N-cyclohexyl-3-nitrobenzamide retains this core inhibitory function.

Caption: Proposed mechanism of PARP inhibition.

Anti-inflammatory Activity: Modulating Macrophage Response

Chronic inflammation is a hallmark of numerous diseases. Macrophages are key players in the inflammatory cascade, and their activation, often by lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators like nitric oxide (NO). Benzamide derivatives have demonstrated anti-inflammatory properties, and the introduction of a cyclohexyl group has been shown to enhance this activity in some series.[9] We postulate that N-cyclohexyl-3-nitrobenzamide may inhibit NO production in activated macrophages, a key indicator of anti-inflammatory potential.

Caption: Workflow for assessing anti-inflammatory activity.

Anticancer Cytotoxicity: A Multifaceted Approach

Nitroaromatic compounds have been explored as potential anticancer agents, with some acting as hypoxia-activated prodrugs.[5] Furthermore, the benzamide scaffold is present in several anticancer drugs that function through various mechanisms, including tubulin polymerization inhibition.[6] The combined features of N-cyclohexyl-3-nitrobenzamide suggest a potential for direct cytotoxicity against cancer cell lines. This can be evaluated using a standard cell viability assay.

Experimental Protocols

The following protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure data integrity.

Protocol 1: In Vitro PARP1 Activity Assay (Fluorometric)

This assay quantifies PARP1 activity by measuring the consumption of NAD+ in a PARP1-catalyzed reaction.

A. Reagent Preparation:

-

PARP Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, and 250 µM DTT.

-

Activated DNA: Use a commercially available activated DNA solution or prepare by treating calf thymus DNA with DNase I.

-

β-NAD+ Solution: Prepare a 10 mM stock solution in PARP Assay Buffer.

-

N-cyclohexyl-3-nitrobenzamide: Prepare a 10 mM stock solution in DMSO. Further dilute in PARP Assay Buffer to desired concentrations.

-

3-Aminobenzamide (Positive Control): Prepare a 10 mM stock solution in DMSO.

-

Recombinant PARP1 Enzyme: Dilute to a working concentration in PARP Assay Buffer.

-

Developer Reagent: Use a commercial kit containing a cycling enzyme and a fluorescent probe.

B. Assay Procedure:

-

In a 96-well black plate, add 5 µL of the test compound or control (DMSO for vehicle control, 3-aminobenzamide for positive control).

-

Add 10 µL of a master mix containing PARP Assay Buffer, activated DNA (final concentration 50 ng/reaction), and recombinant PARP1 enzyme (final concentration 50 ng/reaction).

-

Initiate the reaction by adding 10 µL of β-NAD+ solution (final concentration 0.5 mM).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the signal by adding 50 µL of the developer reagent.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Read the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.

C. Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.[10][11][12]

A. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[13]

B. Treatment and Induction:

-

Remove the old media and replace it with fresh media containing various concentrations of N-cyclohexyl-3-nitrobenzamide. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

-

Pre-incubate the cells with the compound for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for an additional 24 hours.

C. Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

D. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only treated cells.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1][14][15]

A. Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

B. Compound Treatment:

-

Treat the cells with various concentrations of N-cyclohexyl-3-nitrobenzamide. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

C. MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[16]

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

D. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.

Concluding Remarks

N-cyclohexyl-3-nitrobenzamide represents a molecule with significant, albeit currently unexplored, therapeutic potential. The structural motifs inherent in its design provide a strong rationale for investigating its efficacy as a PARP inhibitor, an anti-inflammatory agent, and a cytotoxic compound. The protocols detailed herein offer a robust framework for the systematic evaluation of these potential applications. It is through such rigorous experimental validation that the true medicinal chemistry value of N-cyclohexyl-3-nitrobenzamide can be elucidated, potentially paving the way for the development of novel therapeutic leads.

References

-

Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. (n.d.). Retrieved from [Link]

-

Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). Retrieved from [Link]

-

Nitro-Group-Containing Drugs. (2021). Journal of Medicinal Chemistry, 64(13), 8739–8788. [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives. (2025). Retrieved from [Link]

-

Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. (2022). Cell & Bioscience, 12(1), 108. [Link]

-

(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025). Retrieved from [Link]

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. (2015). Acta Poloniae Pharmaceutica, 72(5), 943–950.

-

Cell sensitivity assays: the MTT assay. (2011). Methods in Molecular Biology, 731, 237–245. [Link]

-